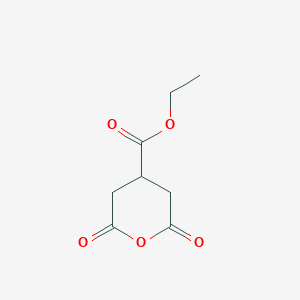

ethyl2,6-dioxooxane-4-carboxylate

Description

Evolution and Contemporary Relevance of Heterocyclic Scaffolds in Synthetic Design

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in chemistry. nih.govnumberanalytics.com Their presence is ubiquitous in nature, forming the core of many essential biological molecules such as DNA, RNA, chlorophyll, and hemoglobin. researchgate.net In medicinal chemistry, heterocyclic scaffolds are considered "privileged structures" because they appear in over 85% of all biologically active chemical entities. nih.gov This prevalence stems from their ability to provide a rigid framework for presenting functional groups in a defined three-dimensional space, which is crucial for specific interactions with biological targets. nih.govrsc.org

The evolution of synthetic methodologies has greatly expanded the accessibility and diversity of heterocyclic compounds. nih.gov Modern techniques, including metal-catalyzed cross-coupling reactions, have enabled the rapid construction of a vast array of functionalized heterocycles, driving innovation in drug discovery. nih.gov The strategic incorporation of heteroatoms like oxygen, nitrogen, and sulfur allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drug candidates. nih.govmdpi.com Consequently, heterocyclic chemistry remains a vibrant and essential field, continually providing new molecular architectures for applications in medicine, agriculture, and materials science. numberanalytics.comucl.ac.uk

Chemical Significance of Lactones and Cyclic Dicarbonyl Compounds

Lactones , which are cyclic esters, represent a fundamental and widely occurring structural motif in natural products and synthetic chemistry. rsc.orgresearchgate.net They are classified based on the size of the ring, with δ-lactones (six-membered rings) being a common and stable arrangement. ucl.ac.uk The lactone functionality is a key feature in a vast number of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.net Furthermore, lactones are valuable intermediates in organic synthesis, as the ester group can be readily transformed into other functional groups through reactions such as hydrolysis, reduction, and amidation. ucl.ac.uk The characteristic aromas of many fruits and dairy products are attributed to the presence of γ- and δ-lactones, highlighting their importance in the food and fragrance industries. researchgate.net

Cyclic dicarbonyl compounds , particularly 1,3-diketones, are another class of highly significant and versatile building blocks in organic synthesis. researchgate.netgoogle.com A key feature of these compounds is their ability to exist in equilibrium between diketo and keto-enol tautomeric forms. sapub.orgmdpi.com The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the enolate, formed upon deprotonation, is a potent nucleophile. mychemblog.comwikipedia.org This reactivity is harnessed in a multitude of classic and modern carbon-carbon bond-forming reactions, including the Claisen and Dieckmann condensations, which are fundamental for the synthesis of more complex molecular architectures. wikipedia.orgfiveable.meorganic-chemistry.org Cyclic dicarbonyls are precursors to a wide variety of heterocyclic compounds and are found in numerous biologically active molecules. google.comscispace.com

Positioning of Ethyl 2,6-Dioxooxane-4-carboxylate within the Context of Highly Functionalized Oxane Architectures

The compound ethyl 2,6-dioxooxane-4-carboxylate (CAS Number: 2490400-62-7) is a prime example of a highly functionalized oxane architecture. Its structure integrates several key chemical features that place it at the intersection of the aforementioned classes of compounds.

The core of the molecule is an oxane ring, a six-membered heterocycle containing an oxygen atom. Specifically, it is a δ-lactone (or δ-valerolactone) derivative, indicating the presence of a cyclic ester. Furthermore, the molecule possesses a β-dicarbonyl system at positions 2 and 6 of the oxane ring. This arrangement of functional groups suggests that the compound would exhibit the characteristic reactivity of both lactones and cyclic 1,3-diketones. The presence of an ethyl carboxylate group at the 4-position adds another layer of functionality, providing a handle for further synthetic transformations.

Given the combination of these functional groups, ethyl 2,6-dioxooxane-4-carboxylate can be considered a sophisticated building block for the synthesis of more complex heterocyclic systems. Its synthesis would likely involve an intramolecular cyclization reaction, such as a Dieckmann condensation of a suitable acyclic diester. numberanalytics.commychemblog.comwikipedia.org The reactivity of this molecule is expected to be rich, with the potential for reactions at the acidic α-carbon between the two carbonyl groups, as well as reactions involving the lactone and the ethyl ester functionalities.

While specific research findings on ethyl 2,6-dioxooxane-4-carboxylate are not widely available in public literature, its structural features firmly place it within the realm of advanced heterocyclic chemistry. It represents a scaffold with significant potential for the development of novel compounds with tailored properties for applications in medicinal chemistry and other areas of chemical science. The study of such highly functionalized oxane architectures continues to be a fertile ground for discovery and innovation in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dioxooxane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-2-12-8(11)5-3-6(9)13-7(10)4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMUTPFKCRJKED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)OC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations: Chemical Transformations of Ethyl 2,6 Dioxooxane 4 Carboxylate

Reactivity of the Ester and Lactone Functional Groups

The ester and lactone functionalities within ethyl 2,6-dioxooxane-4-carboxylate are primary sites for nucleophilic acyl substitution reactions. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed.

Nucleophilic Acyl Substitution Pathways: Alcoholysis, Aminolysis, and Transesterification

Nucleophilic attack on the carbonyl carbons of the ester and lactone can lead to a variety of products. In alcoholysis, the use of an alcohol as a nucleophile can result in the exchange of the ethoxy group of the ester or the opening of the lactone ring. Transesterification, a related process, involves the equilibrium-driven exchange of the ester's alcohol component. Aminolysis, the reaction with an amine, proceeds similarly to form amides. The regioselectivity of these reactions, whether the ester or the lactone is more reactive, is a subject of detailed investigation.

Hydrolysis Mechanisms under Varied Conditions

The hydrolysis of ethyl 2,6-dioxooxane-4-carboxylate can be catalyzed by either acid or base, leading to the corresponding carboxylic acid. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The relative rates of hydrolysis of the ester and lactone moieties are influenced by steric and electronic factors within the molecule.

Reactivity of the Ketone Functional Groups

The two ketone groups in ethyl 2,6-dioxooxane-4-carboxylate introduce additional dimensions to its reactivity profile, particularly concerning the chemistry of the alpha-carbons.

Alpha-Carbon Reactivity: Alkylation, Acylation, and Condensation Reactions

The protons on the carbons alpha to the ketone groups are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a range of reactions. Alkylation introduces an alkyl group at the alpha-position, while acylation adds an acyl group. Condensation reactions, such as the aldol (B89426) or Claisen condensations, can also be initiated at these sites, leading to the formation of larger, more complex molecules. The presence of two ketone groups allows for the possibility of selective or double functionalization.

Stereochemical Control in Carbonyl Transformations

The stereochemical outcome of reactions at the ketone's carbonyl group is a critical aspect of its chemistry. The approach of a nucleophile to the carbonyl carbon can be influenced by the existing stereochemistry of the molecule, potentially leading to diastereoselective transformations. The development of stereoselective methods for the reduction or addition of nucleophiles to the ketone groups is an area of active research, aiming to control the formation of specific stereoisomers.

Ring-Opening and Rearrangement Chemistry of the Oxane Moiety

Beyond the reactivity of its functional groups, the oxane ring itself can undergo transformations. Ring-opening reactions can be triggered by various reagents and conditions, leading to linear products. These reactions often proceed via the cleavage of the C-O bonds of the lactone. Rearrangement reactions, where the atoms of the oxane ring are reorganized to form a new cyclic or acyclic structure, represent another facet of the molecule's chemical behavior. These transformations can be influenced by factors such as strain within the ring and the presence of catalysts.

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

There is currently no published research detailing specific derivatization strategies for ethyl 2,6-dioxooxane-4-carboxylate.

Investigation of Chemo- and Regioselectivity in Multi-functionalized Oxane Systems

There are no available studies investigating the chemo- and regioselectivity of ethyl 2,6-dioxooxane-4-carboxylate in chemical reactions.

Characterization and Computational Studies: Probing the Structure and Energetics of Ethyl 2,6 Dioxooxane 4 Carboxylate

Advanced Spectroscopic Characterization

The precise architecture of ethyl 2,6-dioxooxane-4-carboxylate, while not extensively documented in public literature, can be hypothesized and characterized through a suite of high-resolution spectroscopic methods. These techniques provide complementary information, which, when pieced together, reveals the molecule's complete electronic and three-dimensional structure.

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of ethyl 2,6-dioxooxane-4-carboxylate would be expected to show distinct signals for the ethyl group protons—a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group—due to spin-spin coupling. The protons on the oxane ring would exhibit more complex splitting patterns, influenced by their diastereotopic relationships and coupling with neighboring protons. The methine proton at the C4 position, being adjacent to the carboxylate group, would likely appear at a downfield chemical shift.

The ¹³C NMR spectrum is anticipated to display unique resonances for each carbon atom in the molecule, given the lack of symmetry. The carbonyl carbons (C2 and C6) would be the most deshielded, appearing at the lowest field (around 170-210 ppm). The ester carbonyl carbon would also be in this region but distinguishable. The remaining carbons of the oxane ring and the ethyl group would appear at higher fields. For instance, in the related compound ethyl ethanoate, the carbonyl carbon appears around 171 ppm, the O-CH₂ carbon at 60 ppm, and the methyl carbon at 14 ppm docbrown.info.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2,6-Dioxooxane-4-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.2 | ~14 | Triplet |

| Ethyl -CH₂- | ~4.1 | ~61 | Quartet |

| Oxane C2=O | - | ~205 | - |

| Oxane C3-H₂ | ~2.5-2.8 | ~40 | Multiplet |

| Oxane C4-H | ~3.5 | ~50 | Multiplet |

| Oxane C5-H₂ | ~2.5-2.8 | ~40 | Multiplet |

| Oxane C6=O | - | ~205 | - |

| Ester C=O | - | ~170 | - |

Note: These are predicted values based on known ranges for similar functional groups and should be confirmed by experimental data.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, it would show a correlation between the ethyl group's methylene and methyl protons. It would also map the connectivity of the protons on the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon resonances based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the ethyl carboxylate group at the C4 position by showing correlations from the C4 proton to the ester carbonyl carbon and from the ethyl protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the stereochemistry and preferred conformation of the oxane ring (e.g., chair or boat).

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For ethyl 2,6-dioxooxane-4-carboxylate (C₈H₁₀O₅), HRMS would provide a precise mass measurement of the molecular ion. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula. While specific HRMS data for this compound is not publicly available, a related compound, ethyl 2,6-dioxocyclohexane-1-carboxylate (C₉H₁₂O₄), has a computed molecular weight of 184.19 g/mol nih.gov.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of ethyl 2,6-dioxooxane-4-carboxylate would be dominated by strong absorption bands corresponding to the stretching vibrations of the two ketone carbonyl groups and the ester carbonyl group. These would likely appear in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ether linkage in the oxane ring and the ester group would be expected in the 1000-1300 cm⁻¹ region. For instance, carboxylates typically show strong asymmetric and symmetric stretches between 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively spectroscopyonline.com.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Carbonyl stretches are also Raman active. This technique is often particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies for Ethyl 2,6-Dioxooxane-4-carboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1715-1730 | Strong |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C-O-C (Ether) | Stretch | 1050-1150 | Strong |

| C-O (Ester) | Stretch | 1200-1300 | Strong |

| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Weak |

Note: These are generalized ranges and the exact positions can be influenced by the molecular environment.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of ethyl 2,6-dioxooxane-4-carboxylate could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. This information would definitively establish the conformation of the oxane ring and the relative orientation of the ethyl carboxylate substituent. While no crystal structure for this specific molecule is publicly available, studies on related oxane derivatives have been successfully carried out, providing valuable structural insights into this class of compounds doaj.orgresearchgate.net.

Computational Chemistry for Mechanistic Insights and Property Prediction

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.

Density Functional Theory (DFT) calculations can provide a deep understanding of the electronic structure, stability, and reactivity of molecules. For ethyl 2,6-dioxooxane-4-carboxylate, DFT could be employed to:

Optimize the molecular geometry: Determine the lowest energy conformation of the molecule, including the preferred conformation of the oxane ring and the orientation of the substituent.

Predict spectroscopic properties: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, which can be compared with experimental data to aid in spectral assignment.

Analyze the electronic structure: Map the electron density and electrostatic potential to identify regions of high and low electron density, which are indicative of reactive sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity.

Evaluate stability and reactivity: Calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy to assess the molecule's stability. Reactivity descriptors derived from DFT can predict the most likely sites for nucleophilic and electrophilic attack. Studies on related carboxylate derivatives have successfully used DFT to understand their structure-activity relationships and antioxidant properties unist.ac.krshepchem.com.

Ab Initio Quantum Chemical Calculations for Thermochemical Properties and Reaction Energetics

Ab initio quantum chemical calculations are foundational in computational chemistry, deriving information about a molecule's electronic structure from first principles, without the use of empirical data. These methods could provide a wealth of information about ethyl 2,6-dioxooxane-4-carboxylate. For instance, calculations could determine the molecule's optimized geometry, bond lengths, and bond angles.

Furthermore, these calculations are instrumental in determining key thermochemical properties. The enthalpy of formation, entropy, and heat capacity of ethyl 2,6-dioxooxane-4-carboxylate could be predicted. Such data is crucial for understanding the compound's stability and its behavior in chemical reactions. Reaction energetics, including the activation energies for potential synthetic or decomposition pathways, can also be modeled, offering insights into the compound's reactivity and potential for use in various chemical transformations. osti.gov A comparative analysis of molecular and crystal structures using ab initio methods can also elucidate the relationship between structure and biological properties in similar molecules. researchgate.net

Table 1: Potential Thermochemical Properties of Ethyl 2,6-Dioxooxane-4-carboxylate for Ab Initio Study

| Property | Description |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy (S°) | The absolute entropy of one mole of the substance at a standard state. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules over time. nih.gov For a flexible molecule like ethyl 2,6-dioxooxane-4-carboxylate, MD simulations could reveal its conformational landscape by exploring the different shapes the molecule can adopt and their relative energies. This is critical as the conformation of a molecule can significantly influence its physical and biological properties.

MD simulations can also provide detailed insights into intermolecular interactions. By simulating a system containing multiple molecules of ethyl 2,6-dioxooxane-4-carboxylate, or its interaction with solvent molecules, one could predict properties like its solvation free energy and how the molecules pack in a condensed phase. These simulations are performed by solving Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic events and the calculation of time-averaged properties. mdpi.com

Table 2: Potential Applications of Molecular Dynamics Simulations for Ethyl 2,6-Dioxooxane-4-carboxylate

| Application | Information Gained |

| Conformational Analysis | Identification of stable conformers and the energy barriers between them. |

| Solvation Studies | Understanding how the molecule interacts with different solvents. |

| Aggregation Behavior | Predicting how molecules of the compound interact with each other in solution or in the solid state. |

| Binding to Biological Targets | Simulating the interaction of the compound with proteins or other biological macromolecules to predict binding affinity and mode. nih.gov |

Cheminformatics and Machine Learning Approaches in Predicting Synthetic Pathways and Molecular Properties

Cheminformatics and machine learning are increasingly used to accelerate chemical research. nih.gov In the absence of experimental data for ethyl 2,6-dioxooxane-4-carboxylate, these tools could be leveraged to predict its properties and potential synthetic routes. By training machine learning models on large databases of known chemical reactions and molecular properties, it is possible to make predictions for new or uncharacterized molecules.

For instance, a machine learning model could predict the synthetic accessibility of ethyl 2,6-dioxooxane-4-carboxylate and suggest potential starting materials and reaction conditions. Similarly, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could be developed to predict the biological activity and physicochemical properties of the compound based on its structure. These predictive models can significantly reduce the time and cost associated with experimental research by prioritizing promising candidates for synthesis and testing.

Table 3: Potential Cheminformatics and Machine Learning Predictions for Ethyl 2,6-Dioxooxane-4-carboxylate

| Prediction Target | Method |

| Synthetic Pathway | Retrosynthetic analysis algorithms and reaction prediction models. |

| Physicochemical Properties (e.g., solubility, boiling point) | QSPR models based on molecular descriptors. |

| Biological Activity | QSAR models trained on datasets of compounds with known activities. |

| Spectroscopic Data (e.g., NMR, IR spectra) | Machine learning models trained on spectral databases. |

Applications in Advanced Chemical Synthesis and Materials Science

Ethyl 2,6-Dioxooxane-4-carboxylate as a Synthetic Linchpin for Biologically Active Molecules

The inherent reactivity of ethyl 2,6-dioxooxane-4-carboxylate makes it an invaluable starting material for the synthesis of molecules with potential therapeutic applications. The cyclic ether framework is a common motif in numerous natural products and pharmacologically active compounds.

Heterocyclic compounds are foundational to the development of new drugs. The scaffold of ethyl 2,6-dioxooxane-4-carboxylate is primed for conversion into a wide array of heterocyclic systems. For instance, related dicarbonyl compounds are frequently used to construct nitrogen, sulfur, and oxygen-containing heterocycles. The synthesis of variously substituted oxazoles, which are of significant biological interest, has been accomplished using intermediates like ethyl 2-chlorooxazole-4-carboxylate. nih.gov Similarly, the core structure is suitable for creating complex quinoline (B57606) derivatives, which are known to possess a broad spectrum of biological activities, including cytotoxic and anti-inflammatory properties. beilstein-journals.org

The strategic placement of functional groups in ethyl 2,6-dioxooxane-4-carboxylate allows for its use in multicomponent reactions, a powerful tool for generating molecular diversity. This approach has been used to synthesize libraries of compounds such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates from related precursors. researchgate.net The synthesis of benzofuran (B130515) derivatives, another class of heterocycles with potent anti-tumor and anti-viral properties, often proceeds from precursors with similar functional arrangements. beilstein-journals.orgresearchgate.net The general utility of such precursors extends to the synthesis of a wide range of pharmacologically relevant heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Derivable from Carboxylate Precursors

| Heterocyclic Class | Precursor Example | Potential Biological Relevance |

|---|---|---|

| Oxazoles | Ethyl 2-chlorooxazole-4-carboxylate nih.gov | General Pharmacological Interest |

| Quinolines | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate beilstein-journals.org | Cytotoxic, Anti-inflammatory, Antifungal |

| Pyrimidines | Ethyl β-aminocrotonate (for dihydropyrimidines) researchgate.net | Antihypertensive, Antiviral |

| Benzofurans | Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate researchgate.net | Anticancer, Antiviral |

| Benzothiazines | Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate mdpi.com | Analgesic, Anti-inflammatory |

The role of ethyl 2,6-dioxooxane-4-carboxylate extends beyond pharmaceuticals into the synthesis of fine and specialty chemicals. Compounds with similar structural motifs, such as ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, are recognized as crucial intermediates in the production of pyrone compounds used widely in the fine chemical industry. google.com The reactivity of the dicarbonyl system and the ester group allows for a multitude of transformations, making it a valuable synthon.

For example, related structures like ethyl 2-nonyl-4,6-dioxocyclohexane-1-carboxylate serve as intermediates in the synthesis of fragrances and flavors. The chemical transformations applicable to this class of compounds include oxidations, reductions, and nucleophilic substitutions, enabling the creation of a diverse array of downstream products. ethernet.edu.et This versatility underscores the potential of ethyl 2,6-dioxooxane-4-carboxylate as a key intermediate for various industrial applications.

Contribution to Advanced Materials Development

The precise arrangement of functional groups in ethyl 2,6-dioxooxane-4-carboxylate also makes it a candidate for the development of novel polymers and advanced materials.

This compound can serve as a monomer or a key building block for creating polymers with specific functionalities. The ester and ketone groups can participate in polymerization reactions or be modified post-polymerization. For instance, related thiophene (B33073) carboxylate derivatives, such as ethyl 2,5-dibromothiophene-3-carboxylate, are explicitly used in the synthesis of high-performance polymer semiconductors for applications in organic photovoltaics and electronics. ossila.com The oxane ring can be incorporated into polymer backbones to influence properties like solubility, thermal stability, and biocompatibility. The use of such building blocks is a key strategy in materials science for developing specialty materials. bldpharm.com

The ability to chemically modify ethyl 2,6-dioxooxane-4-carboxylate before or after polymerization allows for the fine-tuning of material properties. By selecting appropriate co-monomers or reaction conditions, polymers with tailored electronic, optical, or mechanical characteristics can be designed. The incorporation of terpyridine-based ligands, for example, can lead to metallopolymers with interesting photophysical or catalytic properties. bldpharm.com The design of functional polymers also extends to creating materials for biomedical applications, where the polymer structure can be engineered to interact specifically with biological systems, such as in protein stabilization. acs.org The strategic use of building blocks like ethyl 2,6-dioxooxane-4-carboxylate is central to the development of these advanced functional materials.

Library Design and Combinatorial Chemistry Using Oxane Scaffolds

The oxane ring system is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. This makes ethyl 2,6-dioxooxane-4-carboxylate an excellent starting point for combinatorial chemistry and the design of compound libraries for high-throughput screening. rug.nlnih.gov

Dynamic combinatorial chemistry (DCC) is a powerful technique where a library of compounds is generated in situ in the presence of a biological target, which then selects its own best binder. rug.nl The reactive sites on the ethyl 2,6-dioxooxane-4-carboxylate scaffold are well-suited for the reversible reactions used in DCC. Furthermore, oxane-containing scaffolds, often derived from readily available starting materials like sugars, are used extensively in both solution-phase and solid-phase synthesis to create diverse libraries of molecules for drug discovery. nih.govresearchgate.nettandfonline.com By systematically modifying the core oxane scaffold, chemists can rapidly explore a vast chemical space to identify novel lead compounds for various therapeutic targets.

Q & A

Q. What are the recommended synthetic routes for ethyl 2,6-dioxooxane-4-carboxylate, and how do reaction conditions influence yield?

Ethyl 2,6-dioxooxane-4-carboxylate can be synthesized via cyclocondensation reactions using diketones and activated esters. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts like p-toluenesulfonic acid. Yield optimization requires precise control of stoichiometry and reaction time to avoid side products such as over-oxidized derivatives .

Q. Which spectroscopic methods are most effective for structural confirmation of ethyl 2,6-dioxooxane-4-carboxylate?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester carbonyl (δ ~170 ppm) and ketone groups (δ ~200 ppm). X-ray crystallography provides definitive structural data, as demonstrated for analogous compounds, revealing bond angles (e.g., C1–C6–C5 = 120.85°) and torsional parameters critical for conformational analysis .

Q. How can researchers screen for basic biological activity in ethyl 2,6-dioxooxane-4-carboxylate derivatives?

Preliminary biological screening involves in vitro assays:

- Antimicrobial activity : Disk diffusion against E. coli and S. aureus with MIC (Minimum Inhibitory Concentration) determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are essential to validate results .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for ethyl 2,6-dioxooxane-4-carboxylate analogs?

Discrepancies may arise from variations in assay protocols (e.g., incubation time, cell passage number). Standardization using guidelines like the OECD Test No. 423 for toxicity and meta-analysis of published data can identify confounding factors. Statistical tools (e.g., ANOVA with post-hoc tests) should quantify variability .

Q. How can computational modeling predict the reactivity of ethyl 2,6-dioxooxane-4-carboxylate in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at carbonyl groups, identifying susceptible sites for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity, validated experimentally via LC-MS monitoring of reaction intermediates .

Q. What advanced chromatographic techniques optimize purification of ethyl 2,6-dioxooxane-4-carboxylate from complex mixtures?

High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (water:acetonitrile, 0.1% TFA) achieves >95% purity. Preparative Thin-Layer Chromatography (PTLC) is cost-effective for small-scale isolation, while GC-MS monitors volatile byproducts .

Q. How do steric and electronic effects influence the catalytic hydrogenation of ethyl 2,6-dioxooxane-4-carboxylate?

Hydrogenation over Pd/C or Raney Ni under 1–3 atm H₂ reduces ketones to alcohols. Steric hindrance at the 4-carboxylate group slows reaction kinetics, confirmed by kinetic isotope effects (KIE) studies. In situ IR spectroscopy tracks intermediate formation .

Methodological Considerations

Q. What statistical approaches validate reproducibility in synthetic yields across multiple batches?

Use a Taguchi orthogonal array to assess factors (catalyst loading, temperature) impacting yield. Coefficient of Variation (CV) ≤15% indicates acceptable reproducibility. Outlier detection via Grubbs’ test ensures data reliability .

Q. How should researchers handle hygroscopicity issues during storage of ethyl 2,6-dioxooxane-4-carboxylate?

Store under inert gas (Ar/N₂) in desiccators with P₂O₅. Karl Fischer titration monitors moisture content. Lyophilization preserves stability for long-term storage, with periodic NMR checks for degradation .

Q. What protocols ensure ethical compliance in animal studies involving this compound?

Follow ARRIVE 2.0 guidelines for in vivo studies:

- Dose justification via pharmacokinetic profiling (plasma t½, AUC).

- Institutional Animal Care and Use Committee (IACUC) approval for LD₅₀ determination.

Negative controls (vehicle-only) and blinded data analysis minimize bias .

Data Presentation and Critical Analysis

Q. How to interpret conflicting crystallographic data for ethyl 2,6-dioxooxane-4-carboxylate derivatives?

Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks. Use Mercury software for structural overlays to identify polymorphic variations. R-factor discrepancies >5% suggest refinement errors .

Q. What are best practices for reporting NMR assignments to avoid misinterpretation?

Include full spectral data (δ, multiplicity, J-values) and DEPT-135 for carbon typing. Cross-validate with HSQC and HMBC for ambiguous signals. Reference internal standards (TMS) and document solvent shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.